molecular formula C21H17ClN4OS2 B2707813 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1226429-38-4

2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2707813
CAS No.: 1226429-38-4
M. Wt: 440.96
InChI Key: LXPBWYDDHIQNAA-UHFFFAOYSA-N
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Description

Design Rationale for Bicyclic Heteroaromatic Systems in Drug Discovery

Bicyclic heteroaromatic systems, such as imidazo[2,1-b]thiazoles, have emerged as privileged scaffolds due to their ability to mimic endogenous biomolecules while enhancing metabolic stability. The fusion of imidazole and thiazole rings in 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide confers planar geometry, enabling π-π interactions with aromatic residues in protein binding pockets. This structural feature is critical for inhibiting tubulin polymerization, as demonstrated by the compound’s disruption of microtubule assembly in A549 lung cancer cells.

The incorporation of a 4-chlorophenyl group at the N1 position of the imidazole ring enhances lipophilicity, facilitating membrane permeability. Conversely, the p-tolyl moiety at C5 contributes to steric bulk, potentially stabilizing interactions with hydrophobic regions of target proteins. Computational studies on analogous imidazo[2,1-b]thiazole-chalcone conjugates revealed binding energies of −9.2 kcal/mol at the tubulin interface, driven by hydrogen bonds with residues Thr179 and Asn258. Such data validate the scaffold’s utility in targeting cytoskeletal proteins.

Table 1: Key Structural Features and Their Roles in the Target Compound

Structural Element Role in Bioactivity Supporting Evidence
Imidazo[2,1-b]thiazole core Tubulin binding via π-π stacking IC₅₀ = 0.64–1.44 μM in cancer cells
Thioacetamide linker Hydrogen bonding with Asn258 Molecular docking ΔG = −8.7 kcal/mol
4-Chlorophenyl substituent Enhanced lipophilicity (cLogP = 3.2) QSAR models of analogous compounds

The strategic placement of the thiazol-2-yl acetamide group introduces hydrogen-bond acceptors, critical for solubility and target engagement. This design principle aligns with patented bicyclic heteroaromatic systems showing agonistic activity at gonadotropin receptors, where similar hydrogen-bond networks improved oral bioavailability.

Historical Evolution of Thioacetamide-Containing Pharmacophores

Thioacetamide functionalities have transitioned from simple vulcanization accelerators to cornerstone elements in antitumor agents. Early applications in the 1950s focused on their role as sulfhydryl-group donors in antimicrobial therapies. However, the discovery of thioacetamide’s capacity to chelate metal ions in enzyme active sites catalyzed its adoption in kinase inhibitors.

The integration of thioacetamide into heterocyclic systems began in the 1980s with antimetabolites like 6-mercaptopurine derivatives. A pivotal advancement occurred in the 2000s when thioacetamide-linked imidazoles demonstrated submicromolar IC₅₀ values against EGFR tyrosine kinase. This period also saw the emergence of hybrid scaffolds combining thioacetamide with thiazoles, capitalizing on synergistic electronic effects to modulate redox potentials.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4OS2/c1-14-2-4-15(5-3-14)18-12-24-21(26(18)17-8-6-16(22)7-9-17)29-13-19(27)25-20-23-10-11-28-20/h2-12H,13H2,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPBWYDDHIQNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by a unique structure integrating an imidazole ring, thioether linkage, and thiazole moiety, this compound exhibits potential applications in drug discovery and development.

Chemical Structure and Properties

The molecular formula of the compound is C25H22ClN3OSC_{25}H_{22}ClN_{3}OS with a molecular weight of approximately 448.0 g/mol. Its structure includes several functional groups that enhance its lipophilicity and biological interactions.

PropertyValue
Molecular FormulaC25H22ClN3OS
Molecular Weight448.0 g/mol
CAS Number1226459-32-0

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazole Ring : A cyclization reaction using a 1,2-diamine and an appropriate aldehyde or ketone.
  • Thioether Formation : Reaction of the imidazole derivative with a thiol compound.
  • Acetamide Introduction : Acylation using acetic anhydride to introduce the acetamide group.

These synthetic routes highlight the complexity and versatility of constructing such compounds, making them suitable for further modifications and applications in medicinal chemistry .

Antiviral Activity

Recent studies have indicated that compounds similar to 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide exhibit significant antiviral properties. For instance, certain derivatives have shown activity against viruses such as HIV and tobacco mosaic virus (TMV), with effective concentrations (EC50) reported in the low micromolar range .

Case Study:
A related imidazole derivative demonstrated an EC50 value of 3.98 μM against HIV type 1, indicating its potential as a lead candidate for antiviral drug development .

Antitumor Activity

The compound has also been evaluated for its anti-proliferative effects on various cancer cell lines. In vitro studies revealed that it can inhibit cell growth effectively, with some derivatives achieving IC50 values as low as 0.035 μM against Jurkat cells, suggesting potent anti-cancer activity without significant toxicity to normal cells .

The proposed mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the thioether and acetamide groups enhance binding affinity and specificity . These interactions can modulate biological pathways, leading to therapeutic effects.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful.

Compound NameEC50 (μM)Activity Type
2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide3.98Antiviral (HIV)
N-(4-phenylthiazol-2-yl)cinnamamide derivatives0.035Antitumor (Jurkat)
Pyrazole acyl thiourea analogs32.2Antiviral (HCV NS5B)

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The imidazole and thiazole rings are known to interact with various cellular targets, potentially inhibiting tumor growth. For instance, derivatives containing imidazole and thiazole have been evaluated for their cytotoxic effects against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. The imidazole ring can effectively interact with active sites of enzymes, modulating their activity. This property is particularly relevant for developing drugs targeting metabolic pathways involved in diseases such as cancer and diabetes .

Antimicrobial Properties

Similar compounds have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The thiazole moiety is often associated with enhanced antimicrobial efficacy, making this compound a candidate for further exploration in antimicrobial drug development .

Central Nervous System Effects

There is growing interest in compounds containing imidazole and thiazole rings for their neuroprotective effects. Preliminary studies suggest that these compounds may exhibit potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain .

Case Study 1: Anticancer Evaluation

A study investigated the anticancer properties of imidazole-thiazole derivatives against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics like cisplatin, highlighting their potential as effective anticancer agents .

Case Study 2: Enzyme Interaction Studies

Molecular docking studies have been employed to assess the binding affinity of this compound to specific enzymes involved in metabolic processes. These studies revealed that the compound could effectively bind to the active site of dihydrofolate reductase (DHFR), suggesting its potential role as an enzyme inhibitor in cancer therapy .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural homology with several imidazole-thiazole hybrids. Key differentiating factors include substituent patterns on the imidazole ring, the nature of the aryl groups, and the substituents on the thiazole-acetamide moiety. Below is a comparative analysis:

Substituent Effects on the Imidazole Core

  • 4-Chlorophenyl vs. In contrast, analogs like 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole derivatives (e.g., Compound 9 in ) exhibit increased solubility due to methoxy groups but reduced lipophilicity compared to the chloro-substituted parent compound . p-Tolyl vs. Methyl/Nitro Groups: The p-tolyl group at position 5 introduces steric bulk and moderate electron-donating effects, contrasting with derivatives bearing nitro groups (e.g., ), which may enhance reactivity but reduce metabolic stability .

Thiazole-Acetamide Modifications

  • Thiazol-2-yl vs. Alkoxybenzothiazole Derivatives :
    The thiazol-2-yl acetamide terminus is critical for hydrogen bonding with biological targets. Comparatively, alkoxybenzothiazole derivatives (e.g., ) show enhanced π-π stacking interactions but lower selectivity due to bulkier substituents .
  • Thioether Linkage vs. Triazole/Tetrazole Replacements :
    The thioether bridge in the target compound offers conformational flexibility, whereas triazole or tetrazole linkages (e.g., ) improve metabolic resistance but may restrict rotational freedom, affecting binding kinetics .

Anticancer Activity

Compound Name Structural Features Cell Line (IC₅₀) Selectivity Ratio (Cancer vs. Normal) Reference
Target Compound 4-ClPh, p-tolyl, thiazol-2-yl Not reported Not reported
9c () 4-Bromophenyl, benzodiazolyl C6 glioma: ~15.67 µg/mL Moderate
4c () Tetrazole-thio, 5-methyl-4-phenylthiazole A549: 23.30 µM; NIH/3T3: >1000 µM High (>42.9)
N-(6-substituted-benzothiazol-2-yl) () Methyl/nitroimidazole, benzothiazole HepG2: ~15.67 µg/mL Low
  • Key Findings: The tetrazole derivative (4c, ) exhibits exceptional selectivity for cancer cells (A549) over normal fibroblasts (NIH/3T3), attributed to its compact heterocyclic termini . Bromine-substituted analogs (e.g., 9c, ) show moderate cytotoxicity, likely due to halogen-bonding interactions with target proteins .

Enzyme Inhibition

  • COX1/2 Inhibition : The structurally related Compound 9 (), featuring a 4-fluorophenyl and 4-methoxyphenyl-imidazole core, demonstrates COX1/2 inhibitory activity. The methoxy group enhances binding to COX-2’s hydrophobic pocket, suggesting that the p-tolyl group in the target compound may confer similar selectivity .

Q & A

Basic Question

  • Unreacted Starting Materials : Detectable via TLC (Rf differences) or residual peaks in NMR .
  • Oxidation Byproducts : Sulfoxide derivatives (e.g., imidazole-SO) identified by IR (S=O stretch at 1050 cm1^{-1}) .
  • Remediation : Column chromatography (silica gel, ethyl acetate/hexane) or repeated recrystallization .

How does the electronic nature of substituents on the imidazole ring influence the compound's pharmacokinetic properties?

Advanced Question

  • Electron-Withdrawing Groups (EWGs) : Chloro substituents increase metabolic stability by reducing CYP450-mediated oxidation (logP ~3.2 vs. ~2.8 for methyl groups) .
  • LogP Optimization : Para-substituted aryl groups (e.g., p-tolyl) enhance membrane permeability, as shown in Caco-2 monolayer assays (Papp >1 × 106^{-6} cm/s) .
  • In Silico Predictions : Use QikProp to estimate absorption (%HOA >80%) and blood-brain barrier penetration (logBB <−1.0) .

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